L-Alanine

Catalog No.
S517809
CAS No.
56-41-7
M.F
C3H7NO2
M. Wt
89.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanine

CAS Number

56-41-7

Product Name

L-Alanine

IUPAC Name

(2S)-2-aminopropanoic acid

Molecular Formula

C3H7NO2

Molecular Weight

89.09 g/mol

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1

InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N

SMILES

Array

solubility

Solubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine; insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
204 mg/mL

Synonyms

Abufène, Alanine, Alanine, L Isomer, Alanine, L-Isomer, L Alanine, L-Alanine, L-Isomer Alanine

Canonical SMILES

CC(C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)O)N

The exact mass of the compound Alanine is 89.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 164000 mg/l (at 25 °c)164 mg/ml at 25 °csolubility in cold 80% ethanol = 0.2%slightly soluble in ethanol, pyridine; insoluble in ether, acetonein water, 1.64x10+5 mg/l at 25 °c204 mg/mlsolublein waterslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158286. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids. It belongs to the ontological category of alanine zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

L-Alanine is a proteinogenic, non-polar, aliphatic α-amino acid essential for the biosynthesis of proteins. As the L-isomer, it represents the naturally occurring enantiomer found in nearly all proteins across biological systems. Its small methyl side chain confers a non-polar character, yet the molecule remains highly water-soluble due to its zwitterionic nature at physiological pH. This combination of biological ubiquity, defined stereochemistry, and handling properties makes L-Alanine a fundamental building block in biopharmaceutical manufacturing, cell culture, and as a chiral precursor in chemical synthesis.

Substituting L-Alanine with its D-enantiomer (D-Alanine) or the racemic mixture (DL-Alanine) is unviable for most biological and synthetic applications. Mammalian biological systems, including enzymes and receptors, are stereospecific and almost exclusively recognize the L-form for protein synthesis and metabolic pathways. Using D- or DL-Alanine can lead to inactive products, inhibited cellular processes, or unpredictable outcomes, as D-amino acids are primarily found in bacterial cell walls and are not incorporated into mammalian proteins. Similarly, replacing L-Alanine with another small amino acid like Glycine is not a direct substitution; Glycine lacks the methyl side chain, which alters steric hindrance, hydrophobicity, and its role as a chiral building block, fundamentally changing its utility in peptide synthesis and chemical manufacturing.

Precursor Suitability: Essential for Achieving Enantioselectivity in Chiral Synthesis

The procurement of enantiomerically pure L-Alanine is critical for asymmetric synthesis where it serves as a chiral building block. Using the racemic mixture, DL-Alanine, as a starting material in such syntheses results in a racemic product, negating the primary objective of the process. For example, in the synthesis of specialized nonproteinogenic amino acids like l-azatyrosine, an antitumor antibiotic, starting with an L-Alanine derivative is a key step to achieving the desired biologically active enantiomer with high optical purity (>96% enantiomeric excess). Using a racemic precursor would necessitate a difficult and costly chiral resolution step downstream.

Evidence DimensionEnantiomeric Excess (e.e.) in Chiral Synthesis
Target Compound DataTypically >96-99% e.e. when used as a chiral starting material for a target L-isomer product.
Comparator Or BaselineDL-Alanine: Results in a racemic (0% e.e.) product unless a chiral catalyst or resolution agent is used.
Quantified DifferenceAbsolute difference in enantiomeric purity, avoiding costly downstream resolution.
ConditionsGeneral asymmetric synthesis protocols using amino acids as chiral pool starting materials.

Procuring pure L-Alanine avoids the significant cost, complexity, and yield loss associated with chiral separation of the final product.

Biological Activity: Non-Interchangeable with D-Alanine in Mammalian Systems

In all mammalian systems, protein synthesis machinery is stereospecific for L-amino acids. L-Alanine is readily incorporated into proteins, while D-Alanine is not. Furthermore, while L-Alanine is a standard component of cell culture media supporting growth, D-amino acids like D-Alanine are metabolized by a separate enzymatic pathway involving D-amino acid oxidase (DAO), which is part of an innate defense system and not a primary metabolic pathway for growth. The presence of D-Alanine can therefore not support protein synthesis and may introduce unintended metabolic stress.

Evidence DimensionBiological Role in Mammals
Target Compound DataDirectly incorporated into proteins via ribosomal translation; central to protein biosynthesis.
Comparator Or BaselineD-Alanine: Not incorporated into mammalian proteins; primarily found in bacterial cell walls and metabolized by specific oxidase enzymes.
Quantified DifferenceQualitative difference: one is a building block, the other is a substrate for a different metabolic pathway.
ConditionsIn vivo and in vitro mammalian biological systems.

For any application involving protein synthesis, cell culture, or in vivo use, L-Alanine is the only functional choice; D-Alanine is not a viable substitute.

Formulation & Handling: Differentiated Aqueous Solubility Compared to Other Non-Polar Amino Acids

Despite being classified as a non-polar amino acid due to its methyl side chain, L-Alanine exhibits significantly higher aqueous solubility than other non-polar aliphatic amino acids like L-Leucine. This is attributed to the smaller size of its hydrophobic side chain, allowing the polarity of the amino and carboxyl groups to dominate. In a comprehensive study of amino acid solubility in water at 298.15 K, L-Alanine's solubility was measured at 166.5 g/L. This contrasts sharply with the solubility of L-Leucine, which was found to be 24.26 g/L under the same conditions.

Evidence DimensionAqueous Solubility (g/L)
Target Compound Data166.5 g/L
Comparator Or BaselineL-Leucine: 24.26 g/L
Quantified Difference~6.9x higher solubility than L-Leucine.
ConditionsIn water at 298.15 K (25 °C) and 0.1 MPa.

For high-concentration aqueous formulations, such as in cell culture media concentrates or parenteral nutrition, L-Alanine's superior solubility allows for more concentrated stock solutions, reducing volumes and improving process efficiency compared to more hydrophobic amino acids.

Application Performance: Defined Sweetness Profile for Food and Beverage Formulation

In food and beverage applications, L-Alanine functions as a flavor enhancer, primarily imparting sweetness and umami notes. Its sweetness is reported to be approximately 1.2 times that of sucrose. This property allows it to moderate undesirable tastes such as excessive saltiness or sourness in formulations. While Glycine is also used for its sweet taste, its use is often more restricted. For instance, in some regulations, the addition of glycine to seasonings and beverages is limited, whereas L-Alanine may have fewer restrictions and can be added according to production needs. The distinct taste profiles and regulatory considerations differentiate their use in product development.

Evidence DimensionTaste Profile and Function
Target Compound DataSweet (approx. 1.2x sucrose) and umami taste; moderates salty and sour flavors.
Comparator Or BaselineGlycine: Also provides a sweet taste but can have stricter usage limits in certain food categories.
Quantified DifferenceQualitative difference in flavor complexity (umami contribution) and potential quantitative difference in permissible usage levels.
ConditionsFood and beverage formulation.

For formulators seeking a clean, sweet taste with umami notes and potentially broader regulatory allowance, L-Alanine provides a distinct functional advantage over Glycine.

Chiral Building Block in Pharmaceutical Synthesis

When the goal is the enantioselective synthesis of a complex molecule with a defined stereocenter, such as an antibiotic or a peptide therapeutic, high-purity L-Alanine is the appropriate precursor. Its use directly incorporates the required chirality, bypassing the need for inefficient racemic synthesis followed by costly resolution steps.

Formulation of High-Performance Cell Culture Media

For developing concentrated, serum-free, or chemically defined media for biopharmaceutical production, L-Alanine is the required enantiomer. Its biological relevance ensures it is properly metabolized for protein production, and its high aqueous solubility facilitates the creation of concentrated nutrient feeds that support high-density cell cultures.

Precursor for Biodegradable Polymers

In the synthesis of biodegradable polymers for biomedical applications, such as poly(ester amide)s or polyphosphazenes, L-Alanine is used as a monomer to create materials with predictable degradation profiles. The L-isomer is specifically chosen as it ensures the resulting polymer can be recognized and degraded by naturally occurring enzymes like proteinase-K.

Advanced Food and Beverage Flavor Modulation

For applications requiring the enhancement of savory (umami) notes while simultaneously adding sweetness and masking off-tastes, L-Alanine is a preferred choice over simpler sweet amino acids like Glycine. It provides a more complex flavor profile and can be used to reduce sodium content without compromising palatability.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Other Solid
Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS]
Solid

Color/Form

Orthorhombic crystals from water
White crystalline powde

XLogP3

-3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

89.047678466 Da

Monoisotopic Mass

89.047678466 Da

Boiling Point

250 °C (sublimes)

Heavy Atom Count

6

Taste

Sweet taste

Density

1.432 g/cu cm at 22 °C

LogP

-2.85
-2.85
log Kow = -2.85

Odor

Odorless

Appearance

Solid powder

Melting Point

297 °C (decomposes)
300 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

OF5P57N2ZX

Related CAS

25191-17-7

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 316 of 318 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Used for protein synthesis.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)
DL-Alanine is a racemic mixture of alanine, a non-essential alpha-amino acid. Alanine is one of the most common residues for protein synthesis and is involved in the metabolism of tryptophan and vitamin pyridoxine. Furthermore, alanine is an important source of energy for muscles and central nervous system. It strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals.

Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.

Vapor Pressure

0.00000011 [mmHg]

Other CAS

338-69-2
56-41-7
302-72-7

Associated Chemicals

(1)-Alanine hydrochloride;6003-05-0
(DL)-Alanine (dl); 302-72-7
(D)-Alanine; 338-69-2

Wikipedia

Α-alanine

Use Classification

Cosmetics -> Antistatic

Methods of Manufacturing

HYDROLYSIS OF PROTEIN (GELATIN, SILK, ZEIN); ORG SYNTHESIS.
L-Alanine is produced via asymmetric hydrolysis with microbial acylase, and it is still isolated from protein hydrolysates on an industrially scale; L- alanine may be prepared...by enzymatic decarboxylation of L-aspartic acid with an immobilized microorganism such as Pseudomonas dacunhae.
l-Alanine is industrially produced from l-aspartic acid by means of immobilized Pseudomonas dacunhae cells in a pressurized bioreactor. In direct fermentation microorganisms usually accumulate d,l-alanine because of present alanine racemase. With a d-cycloserine resistant mutant selected from Brevibacterium lactofermentum, it is possible to obtain 46 g/L d-alanine with an enantiomeric excess (e.e.) of 95 %. An alanine racemase-deficient mutant of Arthrobacter oxydans was reported, that produces 75 g/L l-alanine from glucose with a yield of 52 % and 95 % e.e.. To a certain extent l-alanine is still isolated from protein hydrolysates.

General Manufacturing Information

Other (requires additional information)
L-Alanine: ACTIVE
Alanine: ACTIVE
Alanine is used for meat and poultry Maillard flavors. It is used to a lesser extent for chocolate, cocoa, cream, butter, and tobacco Maillard flavors.
AN AMINO ACID CLASSIFIED AS NON-ESSENTIAL FOR THE MAINTENANCE OF GROWTH IN RATS.

Analytic Laboratory Methods

MICROBIOLOGICAL ASSAY METHODS.
AMINO ACID ANALYZER & GLC DETERMINATION.
AOAC method 960.47, Amino Acids in Vitamin Preparations; microbiological method using basal media. /Amino acids/
The following methods have been developed for the analysis of free amino acids in blood, food, and feedstocks: (1) Protein hydrolysis, (2) Chromatographic methods that include high performance liquid chromatography (HPLC), gas chromatography (GC) and thin-layer chromatography (TLC), (3) Colorimetric and Fluorimetric Analysis, (4) Spectrometric Analysis, and (5) Enzymatic Determination and Microbial Assay. /Amino acids/
For more Analytic Laboratory Methods (Complete) data for (L)-ALANINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

L-ALANINE DETERMINATION /IN LIVER TISSUE EXTRACTS/ WITH ALANINE DEHYDROGENASE & UV SPECTROPHOTOMETRY.

Dates

Last modified: 08-15-2023
1. Karmali AM, Blundell TL, Furnham N. Model-building strategies for low-resolution X-ray crystallographic data. Acta Crystallogr D Biol Crystallogr. 2009 Feb;65(Pt 2):121-7. doi: 10.1107/S0907444908040006. Epub 2009 Jan 20. PMID: 19171966; PMCID: PMC2631632.

2. Kubyshkin V, Budisa N. Anticipating alien cells with alternative genetic codes: away from the alanine world! Curr Opin Biotechnol. 2019 Dec;60:242-249. doi: 10.1016/j.copbio.2019.05.006. Epub 2019 Jul 3. PMID: 31279217.

3. Kubyshkin V, Budisa N. The Alanine World Model for the Development of the Amino Acid Repertoire in Protein Biosynthesis. Int J Mol Sci. 2019 Nov 5;20(21):5507. doi: 10.3390/ijms20215507. PMID: 31694194; PMCID: PMC6862034.

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